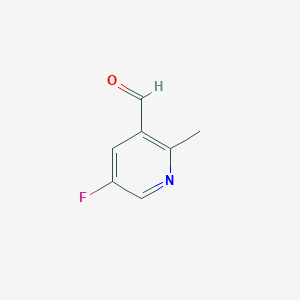

5-Fluoro-2-methylnicotinaldehyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid is achieved through a palladium-catalyzed cyanation/reduction sequence, followed by a regioselective chlorination and a highly selective monodechlorination to afford the desired nicotinic acid derivative . This process highlights the intricate steps and the need for precise control over reaction conditions to obtain the target molecule with the desired functional groups.

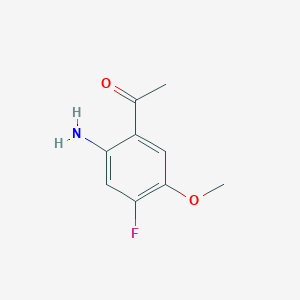

Molecular Structure Analysis

While the molecular structure of 5-Fluoro-2-methylnicotinaldehyde is not directly analyzed in the provided papers, the structure of related compounds such as 5-fluorouracil is discussed. In the case of 5-fluorouracil, it forms a crystalline intermolecular complex with 1-methylcytosine, where the molecules are connected by hydrogen bonds to form long arrays in the crystal . This information is valuable as it provides insight into how fluorinated pyridine derivatives might interact with other molecules, which is crucial for understanding their behavior in biological systems.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specifically involving 5-Fluoro-2-methylnicotinaldehyde. However, they do describe reactions of structurally related compounds. For example, the synthesis of oligonucleotides containing 5-fluorocytosine residues involves the incorporation of fluorinated nucleotide analogs into DNA sequences, which can be used to study the catalytic mechanisms of DNA cytosine methyltransferases . This demonstrates the reactivity of fluorinated pyridine derivatives in the context of nucleic acid chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-2-methylnicotinaldehyde are not directly reported in the provided papers. Nonetheless, the properties of similar fluorinated compounds can be inferred. For instance, the stability of the hydrogen-bonded complex formed by 5-fluorouracil and 1-methylcytosine suggests that fluorinated pyridine derivatives may have significant stability and potential for forming specific interactions due to the electronegative fluorine atom . These properties are important for the design of pharmaceuticals and for understanding the behavior of these compounds in various environments.

Applications De Recherche Scientifique

1. Chemical Properties and Metabolic Pathways

5-Fluoro-2-methylnicotinaldehyde, as a fluorinated compound, has been studied for its various chemical properties and metabolic pathways. Research demonstrates the chemical synthesis, properties, and potential biological activity of various fluorinated compounds, including 5-fluoro-2-methylnicotinaldehyde (Schmidt et al., 1992). The metabolism of fluorinated compounds has been a subject of extensive study, with insights into their degradation pathways and interactions with biological systems (Chaudhuri et al., 1959).

2. Biophysical and Mechanistic Studies

Investigations into the effect of fluorinated compounds on nucleic acid structure and dynamics offer valuable insights. These studies involve both computational and experimental approaches, exploring how these compounds affect the function and processing of nucleic acids (Gmeiner, 2020). This includes examining how the incorporation of fluorinated compounds into RNA and DNA can lead to structural and functional alterations.

3. Density Functional Theory Calculations and Molecular Analysis

The compound's molecular structure and electronic properties have been studied using density functional theory calculations. This includes analyzing the vibrational frequencies, molecular geometry, and electron density maps to understand the compound's physical and chemical characteristics (Iyasamy et al., 2016).

Orientations Futures

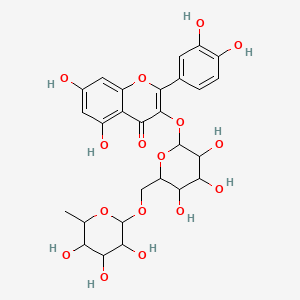

While specific future directions for 5-Fluoro-2-methylnicotinaldehyde are not mentioned, related compounds like 5-fluoro-2-oxindole derivatives have been synthesized and investigated for their α-glucosidase inhibitory activities, indicating potential future directions in the development of novel α-glucosidase inhibitors .

Mécanisme D'action

Target of Action

The primary target of 5-Fluoro-2-methylnicotinaldehyde, also known as 5-fluorouracil (5-FU), is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid . By inhibiting TS, 5-FU disrupts DNA synthesis, which is vital for cell replication and survival .

Mode of Action

5-FU acts primarily as a TS inhibitor . The main mechanism of action is thought to be the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to TS to form a covalently bound ternary complex . This binding interrupts the action of TS, blocking the synthesis of the pyrimidine thymidylate (dTMP), a nucleotide required for DNA replication .

Biochemical Pathways

5-FU affects several biochemical pathways. It is converted to 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP), which inhibits the de novo synthesis of 2’-deoxythymidine-5’-monophosphate (dTMP) . This inhibition disrupts DNA synthesis, leading to cell death . Non-coding RNAs also play a role in the response to 5-FU, affecting cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .

Pharmacokinetics

The pharmacokinetics of 5-FU is characterized by marked interpatient variability . Understanding the metabolic pathways followed by 5-FU has led to strategies to optimize therapy with this agent . The oral bioavailability of FdCyd alone is approximately 4%. Coadministration with tetrahydrouridine (THU), a cytidine deaminase inhibitor, increases exposure to FdCyd and decreases exposure to its metabolites .

Result of Action

The result of 5-FU’s action is the disruption of DNA synthesis, leading to cell death . This makes 5-FU an effective antineoplastic agent, used in the treatment of various types of cancer, including colon, esophageal, gastric, rectum, breast, biliary tract, stomach, head and neck, cervical, pancreas, renal cell, and carcinoid .

Action Environment

The action, efficacy, and stability of 5-FU can be influenced by various environmental factors. For instance, the compound’s stability can be affected by storage conditions. Safety data sheets recommend avoiding dust formation and ensuring adequate ventilation during handling . Furthermore, the compound’s action and efficacy can be influenced by the patient’s physiological environment, such as the presence of certain enzymes or other drugs .

Propriétés

IUPAC Name |

5-fluoro-2-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c1-5-6(4-10)2-7(8)3-9-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGOSSJWSWZNDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001265720 | |

| Record name | 5-Fluoro-2-methyl-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001265720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-methylnicotinaldehyde | |

CAS RN |

959616-51-4 | |

| Record name | 5-Fluoro-2-methyl-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959616-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methyl-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001265720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

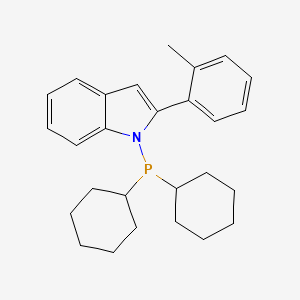

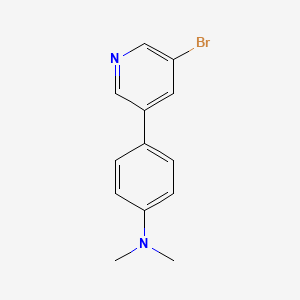

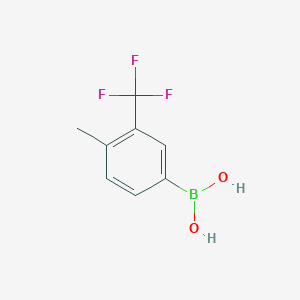

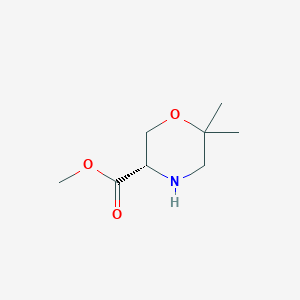

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

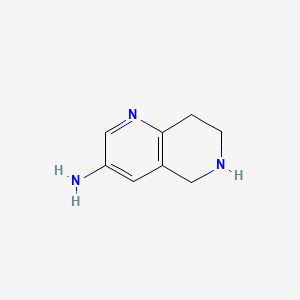

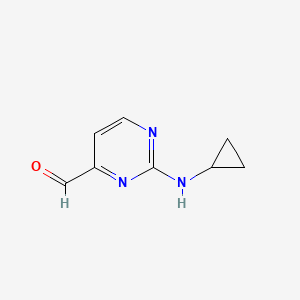

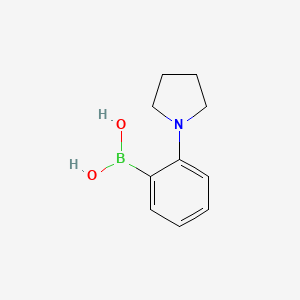

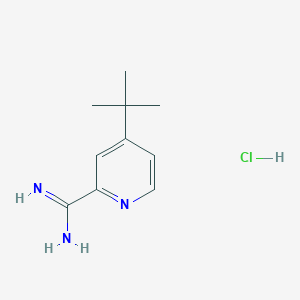

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B3030748.png)